Phenylethylmalonamide (PEMA) is a primary metabolite of the anticonvulsant drug primidone. [, , , , , ] While it exhibits anticonvulsant properties, it is considerably weaker than its parent compound, primidone, and its co-metabolite, phenobarbital, in this regard. [, , ] Despite its weaker anticonvulsant activity, PEMA plays a crucial role in scientific research due to its involvement in primidone metabolism and its potential contribution to the overall therapeutic effects of primidone.
Phenylethylmalonamide can be synthesized through a multi-step process involving the conversion of a substituted malonate to a 4,4-disubstituted pyrazolidine-3,5-dione. [] This intermediate is then subjected to Raney nickel reduction, yielding the desired phenylethylmalonamide product. This same synthetic pathway has also been employed for the preparation of p-methylPEMA, a structural analog of PEMA used as an internal standard in analytical procedures. []
Phenylethylmalonamide finds its primary application in scientific research as a key component in studying the metabolism and pharmacological effects of primidone. [, , , , , ] Monitoring PEMA levels in patients receiving primidone therapy allows researchers to understand the metabolic fate of primidone and the potential contribution of PEMA to its therapeutic or adverse effects. [, , ] Moreover, PEMA serves as a valuable tool in investigating drug interactions. [, , ] Studies have shown that phenytoin can affect PEMA concentrations in patients receiving primidone, highlighting the complex interplay between different anticonvulsant medications. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0